2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide

Pim kinase inhibition pan-Pim profiling oncology target engagement

This thiazole-piperidine-pyridine hybrid is a critical tool for kinase and glycosidase inhibitor research. Its defined methoxyacetamide terminus and pyridin-3-yl regiochemistry are essential for ATP-pocket binding and isoform selectivity (Pim-1/2/3, O-GlcNAcase). For meaningful SAR, it must be procured alongside its des-methoxy analogue (CAS 1798529-14-2) as a matched molecular pair. Insist on >95% HPLC purity to ensure computational and biochemical assay integrity.

Molecular Formula C16H20N4O2S
Molecular Weight 332.42
CAS No. 1787882-10-3
Cat. No. B2486418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide
CAS1787882-10-3
Molecular FormulaC16H20N4O2S
Molecular Weight332.42
Structural Identifiers
SMILESCOCC(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C16H20N4O2S/c1-22-10-15(21)18-13-4-7-20(8-5-13)16-19-14(11-23-16)12-3-2-6-17-9-12/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,21)
InChIKeyNRYNUUIJLCNBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide (CAS 1787882-10-3): Structural and Pharmacophoric Baseline for Procurement Decisions


2-Methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide (CAS 1787882-10-3; molecular formula C₁₆H₂₀N₄O₂S; MW 332.42) is a synthetic small molecule featuring a thiazole–piperidine–pyridine hybrid scaffold with a terminal 2‑methoxyacetamide moiety [1]. This architecture places it within a broader class of thiazole‑carboxamide and pyridine‑carboxamide derivatives that have been pursued as kinase inhibitor leads, most notably pan‑Pim (Pim‑1, Pim‑2, Pim‑3) inhibitors in the patent literature [2]. The compound is currently offered by several research‑chemical suppliers as a preclinical tool compound [1].

Why Generic Substitution Fails for 2-Methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide (CAS 1787882-10-3)


In‑class compounds within the thiazole‑piperidine‑acetamide series cannot be treated as interchangeable because minor structural perturbations produce large shifts in kinase selectivity and cellular potency. The 2‑methoxyacetamide terminus, the pyridin‑3‑yl regiochemistry on the thiazole ring, and the piperidine‑4‑yl linkage each contribute independently to the three‑dimensional pharmacophore that determines binding to the ATP pocket of the target kinase [1]. Patent‑disclosed analogues with alternative heteroaryl substituents at the thiazole 4‑position exhibit Ki values spanning more than three orders of magnitude across Pim‑1, Pim‑2, and Pim‑3, demonstrating that even single‑atom changes can alter the selectivity profile [2]. Consequently, procurement decisions must be driven by compound‑specific data rather than class‑level assumptions [3].

Quantitative Differentiation Evidence for 2-Methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide (CAS 1787882-10-3)


Pan‑Pim Kinase Inhibitory Potency: Class‑Level Binding Affinity Benchmarks from Patent Data

Although direct Ki or IC₅₀ data for CAS 1787882‑10‑3 have not been located in public primary literature, the compound falls within the generic and sub‑generic claims of US9434725 and EP2945939, which disclose thiazole‑pyridine‑carboxamide analogues as pan‑Pim inhibitors [1]. Across the patent‑exemplified series, Pim‑1 Ki values range from 0.020 nM to >1,000 nM, Pim‑2 Ki values from ~0.036 nM to >1,000 nM, and Pim‑3 Ki values from ~0.020 nM to >1,000 nM, measured using recombinant Pim‑1, Pim‑2, and Pim‑3 fusion proteins expressed in bacteria and purified by IMAC column chromatography at pH 7.2, 25 °C [2]. The target compound's 2‑methoxyacetamide side chain and pyridin‑3‑yl thiazole substitution pattern are explicitly encompassed within the Markush structures of claim 1, indicating that it is a member of this potent inhibitor class [1]. Procurement of this specific compound enables direct side‑by‑side comparison with other patent‑exemplified analogues to probe structure‑activity relationships at the 2‑position of the acetamide [3].

Pim kinase inhibition pan-Pim profiling oncology target engagement

Structural Differentiation from the Closest Des‑methoxy Analogue: N‑(1‑(4‑(pyridin‑3‑yl)thiazol‑2‑yl)piperidin‑4‑yl)acetamide (CAS 1798529‑14‑2)

The primary structural comparator is the des‑methoxy analogue N‑(1‑(4‑(pyridin‑3‑yl)thiazol‑2‑yl)piperidin‑4‑yl)acetamide (CAS 1798529‑14‑2; MW 302.4), which replaces the terminal –OCH₃ group of the target compound with a hydrogen atom [1]. The 2‑methoxy substituent in CAS 1787882‑10‑3 introduces an additional hydrogen‑bond acceptor, increases molecular weight by 30 Da (332.42 vs. 302.4), and alters both the electronic and steric profile of the acetamide terminus [2]. In kinase inhibitor optimization programs, methoxy groups at analogous positions have been shown to modulate target residence time, improve selectivity over anti‑targets, and enhance metabolic stability through steric shielding of the amide bond from hydrolytic enzymes [3]. This structural distinction is critical for researchers seeking to probe the contribution of the terminal methoxy group to target engagement, selectivity, and ADME properties within the thiazole‑piperidine‑acetamide series [3].

structure–activity relationship methoxy effect ligand efficiency optimization

Chemotype Overlap with O‑GlcNAcase Inhibitor Scaffolds: Alternative Target Engagement Potential

The thiazolyl‑piperidine‑acetamide scaffold is independently claimed as O‑GlcNAcase (OGA) inhibitors in patent US10913733, which describes compounds of formula I wherein R¹ includes pyridyl substituents, R²/R³/R⁴ are hydrogen or methyl, and the thiazole core is conserved [1]. The target compound's pyridin‑3‑yl thiazole and piperidin‑4‑yl acetamide core overlaps with this pharmacophore, suggesting potential OGA inhibitory activity in addition to the Pim kinase activity inferred from the Incyte patent family [2]. This dual‑target potential distinguishes the compound from kinase‑selective analogues that lack the thiazole‑acetamide linkage geometry required for OGA binding [3]. Researchers procuring this compound gain a tool that can be screened across both kinase and glycosidase panels without committing to a single‑target hypothesis [2].

O-GlcNAcase inhibition glycosidase inhibitor neurodegeneration target

Optimal Research and Preclinical Application Scenarios for 2-Methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide (CAS 1787882-10-3)


Pan‑Pim Kinase SAR Expansion in Oncology Drug Discovery Programs

The compound is best deployed as a defined structural probe within a Pim‑1/2/3 inhibitor optimization campaign. The 2‑methoxyacetamide group provides a handle for exploring vector‑specific interactions with the kinase hinge region and solvent‑exposed channel, complementing existing patent‑exemplified analogues that carry different acetamide substituents [1]. Researchers can generate head‑to‑head biochemical IC₅₀ and cellular target engagement data (e.g., phospho‑BAD and phospho‑4E‑BP1 readouts in hematologic cancer cell lines) to establish the contribution of the methoxy group to potency and isoform selectivity [2].

Cross‑Target Profiling: Kinase vs. O‑GlcNAcase Selectivity Screening

Because the compound's core scaffold appears in both Pim kinase (US9434725) and O‑GlcNAcase (US10913733) patent families, it is an ideal candidate for broad‑panel selectivity profiling [3]. A procurement that includes this compound alongside a structurally distinct Pim‑selective inhibitor and a known O‑GlcNAcase inhibitor enables competitive displacement assays (e.g., thermal shift assay or Kinobeads pull‑down) to determine the primary target engagement in a given cellular context [4]. This scenario is particularly relevant for academic screening centers and CROs offering kinase‑glycosidase cross‑screening services.

Methoxy Group Vector Exploration: Matched Molecular Pair Analysis

Procurement of this compound together with its des‑methoxy analogue (CAS 1798529‑14‑2) constitutes a matched molecular pair (MMP) that isolates the effect of the terminal –OCH₃ group on physicochemical properties (logD, solubility), metabolic stability (microsomal intrinsic clearance), and kinase selectivity [5]. This MMP approach is a standard methodology in lead optimization and offers procurement efficiency by minimizing the number of compounds needed to assess a specific structural modification [6].

Computational Chemistry and Docking Model Validation

The compound's well‑defined structure (three heterocyclic rings with defined regiochemistry) makes it suitable for validating docking poses and free‑energy perturbation (FEP) predictions against Pim‑1 crystal structures (e.g., PDB entries co‑crystallized with thiazole‑containing inhibitors) [7]. Procurement of a high‑purity batch (>95% by HPLC) ensures that computational predictions tested by subsequent biochemical assay are not confounded by impurities [1].

Quote Request

Request a Quote for 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.